
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine is a synthetic peptide composed of five amino acids: L-isoleucine, D-alanine, D-alanine, L-valine, and D-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.
Substitution: Introducing different functional groups to the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Often achieved using oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Requires specific reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Properties
CAS No. |
56672-74-3 |
|---|---|
Molecular Formula |
C23H43N5O6 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H43N5O6/c1-9-13(6)17(24)21(31)26-14(7)19(29)25-15(8)20(30)28-18(12(4)5)22(32)27-16(23(33)34)10-11(2)3/h11-18H,9-10,24H2,1-8H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)/t13-,14+,15+,16+,17-,18-/m0/s1 |
InChI Key |
RNKXRNFBEXQPKV-ZDRBWGSPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


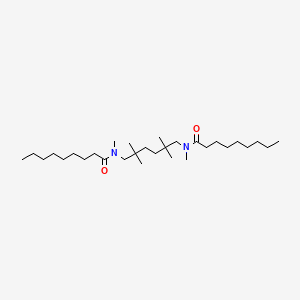
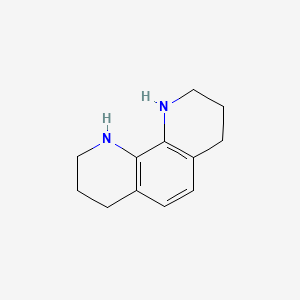

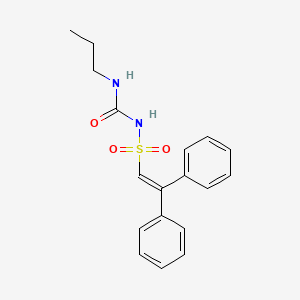
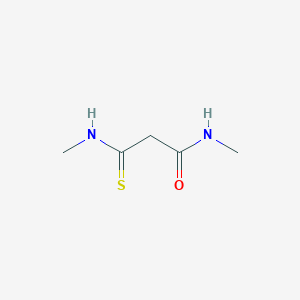
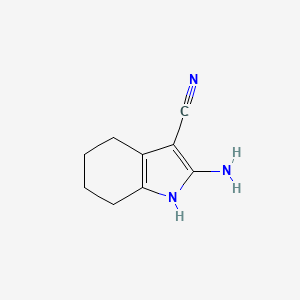
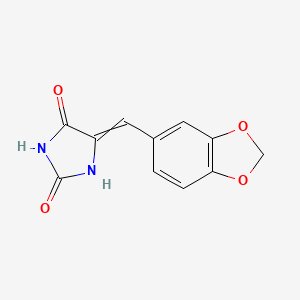
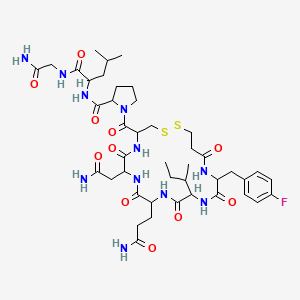
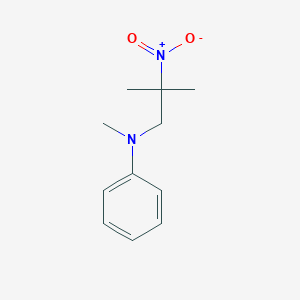
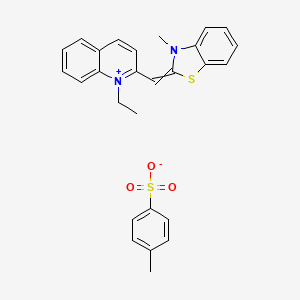
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
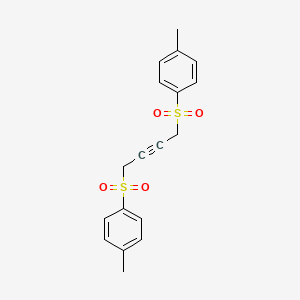
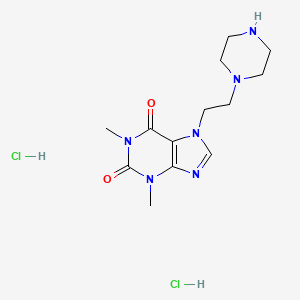
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
